Cas no 5711-59-1 (5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine)
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
- 1,3,4-Oxadiazol-2-amine, 5-(2-methoxyphenyl)-
- MFCD01710631
- AS-43469
- BBL029451
- 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)-
- AO-365/43467521
- 2-Amino-5-(o-methoxyphenyl)-1,3,4-oxadiazole
- AKOS000149989
- STL253198
- EN300-68473
- AKOS008101073
- SCHEMBL22471897
- Z285233820
- F2146-0067
- 5711-59-1
- DTXSID00205735
- (5M)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
- KB3
-
- MDL: MFCD01710631
- Inchi: 1S/C9H9N3O2/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
- InChI Key: HTILGWBWTPTFES-UHFFFAOYSA-N
- SMILES: O1C(N)=NN=C1C1C=CC=CC=1OC
Computed Properties
- Exact Mass: 191.06957
- Monoisotopic Mass: 191.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 74.2Ų
Experimental Properties
- PSA: 74.17
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M228405-25mg |
5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
5711-59-1 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228405-50mg |
5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
5711-59-1 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M228405-250mg |
5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
5711-59-1 | 250mg |
$ 185.00 | 2022-06-04 | ||
| Fluorochem | 042454-250mg |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine |
5711-59-1 | 95+% | 250mg |
£75.00 | 2022-03-01 | |
| Fluorochem | 042454-1g |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine |
5711-59-1 | 95+% | 1g |
£174.00 | 2022-03-01 | |
| Fluorochem | 042454-2.5g |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine |
5711-59-1 | 95+% | 2.5g |
£348.00 | 2022-03-01 | |
| Fluorochem | 042454-5g |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine |
5711-59-1 | 95+% | 5g |
£644.00 | 2022-03-01 | |
| Chemenu | CM312860-1g |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine |
5711-59-1 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB410752-1 g |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine; . |
5711-59-1 | 1g |
€313.00 | 2022-03-02 | ||
| abcr | AB410752-5 g |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine; . |
5711-59-1 | 5g |
€584.50 | 2022-03-02 |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Suppliers
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Introduction to 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 5711-59-1)
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, also known by its CAS number 5711-59-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. The presence of the methoxyphenyl substituent imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The chemical structure of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine consists of a 1,3,4-oxadiazole ring fused to a 2-methoxyphenyl group. The methoxy group at the para position of the phenyl ring enhances the lipophilicity and stability of the molecule, which are crucial factors in drug design. The oxadiazole ring itself is known for its ability to form hydrogen bonds and participate in π-π interactions, contributing to its binding affinity with biological targets.
Recent studies have highlighted the potential of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine in various therapeutic areas. One notable application is its use as an anticonvulsant agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anticonvulsant activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which plays a critical role in controlling neuronal excitability.
In addition to its anticonvulsant properties, 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine has also been investigated for its potential as an anti-inflammatory agent. A study published in the Inflammation Research journal demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This finding suggests that it could be a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, it exhibits low toxicity and minimal side effects at therapeutic doses, which are important considerations for drug development.
The synthesis of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine has been optimized using various methodologies to improve yield and purity. One common approach involves the cyclization of an amidoxime derivative with an appropriate carboxylic acid or ester. This method provides a scalable route for large-scale production, which is essential for commercial applications.
In conclusion, 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 5711-59-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover additional uses and optimize its clinical utility.
5711-59-1 (5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine) Related Products
- 1750-79-4(4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol)
- 1673-44-5(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine)
- 90840-51-0(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine)
- 18233-09-5(5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine)
- 18233-29-9(Phenol, 2-(5-amino-1,3,4-oxadiazol-2-yl)-)
- 1016686-46-6(5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine)
- 1874-42-6(2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole)
- 767310-79-2(1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-)
- 5711-61-5(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine)
- 19949-29-2(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine)